![molecular formula C21H18Cl2N2O4S B4077895 N-[3-(anilinosulfonyl)phenyl]-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B4077895.png)
N-[3-(anilinosulfonyl)phenyl]-2-(2,4-dichlorophenoxy)propanamide
Descripción general
Descripción
N-[3-(anilinosulfonyl)phenyl]-2-(2,4-dichlorophenoxy)propanamide, also known as L-798,106, is a chemical compound that belongs to the class of selective COX-2 inhibitors. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain.
Mecanismo De Acción
N-[3-(anilinosulfonyl)phenyl]-2-(2,4-dichlorophenoxy)propanamide selectively inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which play a key role in inflammation and pain. By inhibiting COX-2 activity, N-[3-(anilinosulfonyl)phenyl]-2-(2,4-dichlorophenoxy)propanamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
N-[3-(anilinosulfonyl)phenyl]-2-(2,4-dichlorophenoxy)propanamide has been shown to have potent anti-inflammatory and analgesic effects in animal models of inflammation and pain. Additionally, it has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. However, the exact biochemical and physiological effects of N-[3-(anilinosulfonyl)phenyl]-2-(2,4-dichlorophenoxy)propanamide are still being studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-(anilinosulfonyl)phenyl]-2-(2,4-dichlorophenoxy)propanamide has several advantages for lab experiments. It is a highly selective COX-2 inhibitor, which makes it a useful tool for studying the role of COX-2 in various diseases. Additionally, it has been shown to have potent anti-inflammatory and analgesic effects, which makes it a useful tool for studying the mechanisms of inflammation and pain. However, N-[3-(anilinosulfonyl)phenyl]-2-(2,4-dichlorophenoxy)propanamide also has some limitations for lab experiments. It is a relatively expensive compound, which may limit its use in some experiments. Additionally, it has been shown to have some off-target effects, which may complicate the interpretation of some experiments.
Direcciones Futuras
There are several future directions for the study of N-[3-(anilinosulfonyl)phenyl]-2-(2,4-dichlorophenoxy)propanamide. One direction is to study its potential therapeutic applications in various diseases, including cancer, inflammation, and pain. Another direction is to study its mechanisms of action in more detail, including its effects on other signaling pathways besides COX-2. Additionally, there is a need to develop more selective and potent COX-2 inhibitors, which may have fewer off-target effects and may be more effective in treating various diseases. Finally, there is a need to study the pharmacokinetics and pharmacodynamics of N-[3-(anilinosulfonyl)phenyl]-2-(2,4-dichlorophenoxy)propanamide in more detail, which may help to optimize its use in various therapeutic applications.
Aplicaciones Científicas De Investigación
N-[3-(anilinosulfonyl)phenyl]-2-(2,4-dichlorophenoxy)propanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain. It has been shown to have potent anti-inflammatory and analgesic effects in animal models of inflammation and pain. Additionally, it has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
Propiedades
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[3-(phenylsulfamoyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2O4S/c1-14(29-20-11-10-15(22)12-19(20)23)21(26)24-17-8-5-9-18(13-17)30(27,28)25-16-6-3-2-4-7-16/h2-14,25H,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWUHYYKIRWRLPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC=C2)OC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethoxy]-N-[3-(methylthio)phenyl]benzamide](/img/structure/B4077818.png)
![2-chloro-N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-4-nitrobenzamide](/img/structure/B4077821.png)
![1-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethyl}azepane oxalate](/img/structure/B4077826.png)
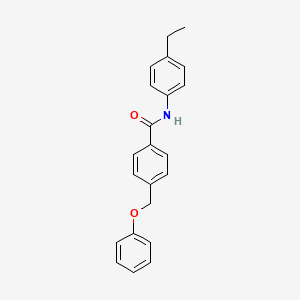
![ethyl 1-{2-[(2-{[(2-fluorophenyl)amino]carbonyl}-4-nitrophenyl)amino]-2-oxoethyl}-4-piperidinecarboxylate](/img/structure/B4077852.png)
![1-[4-(3-bromophenoxy)butyl]piperazine oxalate](/img/structure/B4077856.png)
![methyl 2-{[2-(3-chlorophenoxy)propanoyl]amino}-4,5-dimethoxybenzoate](/img/structure/B4077860.png)
![2-{5-[1-(4-nitrophenyl)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4077864.png)
![N-(tert-butyl)-2-({5-[hydroxy(phenyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4077873.png)
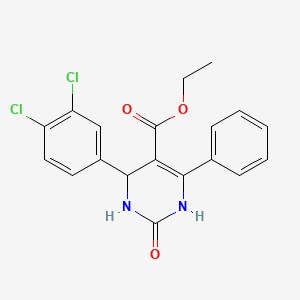
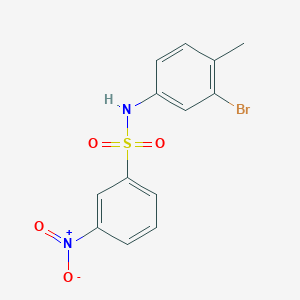
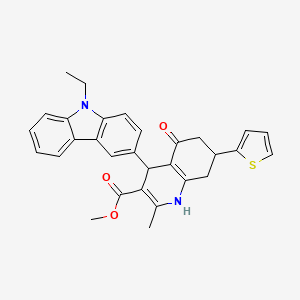
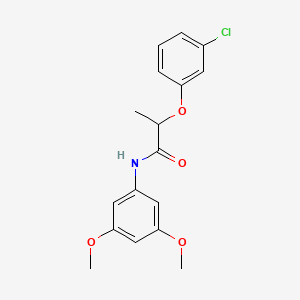
![N-{2-[(1-adamantylamino)carbonyl]phenyl}-2-chloro-5-(methylthio)benzamide](/img/structure/B4077919.png)